molecular formula C17H16O6S B15031774 6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide

6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide

Cat. No.: B15031774
M. Wt: 348.4 g/mol
InChI Key: NOCWFIGSVUYVJS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzoxathiines. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxathiine ring, and is substituted with methoxy groups at positions 6, 7, and 4. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylacetic acid with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to cyclization using sulfur and an oxidizing agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Conversion to sulfides.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases involved in cell signaling pathways, thereby exerting antineoplastic activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar benzothiadiazine ring structure but differs in functional groups.

    4-Hydroxy-2-quinolones: Contains a quinolone ring and exhibits different biological activities.

Uniqueness

6,7-Dimethoxy-3-(4-methoxyphenyl)-2,1-benzoxathiine 1,1-dioxide is unique due to its specific substitution pattern and the presence of the oxathiine ring

Properties

Molecular Formula

C17H16O6S

Molecular Weight

348.4 g/mol

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)-2,1λ6-benzoxathiine 1,1-dioxide

InChI

InChI=1S/C17H16O6S/c1-20-13-6-4-11(5-7-13)14-8-12-9-15(21-2)16(22-3)10-17(12)24(18,19)23-14/h4-10H,1-3H3

InChI Key

NOCWFIGSVUYVJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC(=C(C=C3S(=O)(=O)O2)OC)OC

Origin of Product

United States

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